An In-depth Technical Guide to the Chemical Properties of Heptafluorobutyramide
An In-depth Technical Guide to the Chemical Properties of Heptafluorobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptafluorobutyramide (CAS No. 662-50-0), a perfluorinated amide, is a compound of significant interest due to its unique chemical and physical properties conferred by the high degree of fluorination. This document provides a comprehensive overview of its chemical characteristics, supported by quantitative data, experimental methodologies, and logical workflows. The information presented is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a solvent, reagent, or building block.
Chemical and Physical Properties
Heptafluorobutyramide is a white solid at room temperature, characterized by high thermal and chemical stability. Its key physical and chemical properties are summarized below.
Table 1: General and Physical Properties of Heptafluorobutyramide
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanamide | |
| Synonyms | Perfluorobutyramide, Heptafluorobutanamide | |
| CAS Number | 662-50-0 | |
| Molecular Formula | C₄H₂F₇NO | |
| Molecular Weight | 213.05 g/mol | |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 98.0-107.0 °C (range); 103 °C; 102-106 °C | |
| Boiling Point | 105 °C at 760 mmHg | |
| Density | 1.5891 g/cm³ (estimate) | |
| Flash Point | 17.3 °C | |
| Vapor Pressure | 30.1 mmHg at 25°C | |
| Refractive Index | 1.302 | |
| pKa | 12.43 ± 0.50 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Heptafluorobutyramide.
Infrared (IR) Spectroscopy
The FTIR spectrum of Heptafluorobutyramide is characterized by strong absorptions corresponding to its functional groups. Key expected absorptions include:
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N-H stretching of the primary amide group, typically appearing as two bands in the 3100-3500 cm⁻¹ region.
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C=O stretching (Amide I band) is expected to be a very strong absorption around 1650-1700 cm⁻¹.
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N-H bending (Amide II band) typically appears around 1600-1650 cm⁻¹.
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C-F stretching vibrations will produce very strong, characteristic bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be simple, showing a broad signal for the two amide protons (-CONH₂). The chemical shift of these protons is highly dependent on the solvent and concentration.
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¹⁹F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the CF₃ and CF₂ groups, with chemical shifts and coupling constants providing definitive structural information.
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¹³C NMR: The spectrum will show signals for the carbonyl carbon and the fluorinated carbons. The signals for the carbons bonded to fluorine will be split due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Heptafluorobutyramide, the molecular ion peak (M⁺) would be observed at m/z 213.0025, corresponding to its exact mass. Common fragmentation patterns would involve the loss of the amide group or cleavage of the carbon-carbon bonds within the perfluorinated chain.
Reactivity and Stability
Heptafluorobutyramide exhibits exceptional stability due to the strength of the carbon-fluorine bonds. It is generally resistant to many chemical reagents. However, the amide functional group can undergo typical reactions such as hydrolysis under strong acidic or basic conditions, or reduction.
It serves as a valuable precursor in the synthesis of other perfluorinated compounds. For example, it can be dehydrated to form heptafluorobutyronitrile or used to synthesize various heptafluorobutyrimidates.
Caption: Synthetic utility of Heptafluorobutyramide as a precursor.
Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining the key chemical properties of a solid organic compound like Heptafluorobutyramide.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity. Methodology (Capillary Method):
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Sample Preparation: A small amount of finely powdered, dry Heptafluorobutyramide is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).
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Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds, which allows for the identification of functional groups. Methodology (KBr Pellet Technique):
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Sample Preparation: Approximately 1-2 mg of Heptafluorobutyramide is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a fine, uniform powder.
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Pellet Formation: The powder is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.
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Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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Data Acquisition: A background spectrum (of air or the pure KBr pellet) is collected, followed by the sample spectrum. The instrument records the spectrum, typically in the range of 4000-400 cm⁻¹, plotting transmittance or absorbance against wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. Methodology:
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Sample Preparation: 5-10 mg of Heptafluorobutyramide is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is a solid) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
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Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "shimmed" to ensure homogeneity.
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Data Acquisition: The desired NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is run. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay or FID).
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Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to provide chemical shifts, multiplicities, and relative ratios of the different nuclei.
